molecular formula C13H10FNO3 B1510031 1-(Benzyloxy)-3-fluoro-2-nitrobenzene CAS No. 920284-79-3

1-(Benzyloxy)-3-fluoro-2-nitrobenzene

Cat. No. B1510031
Key on ui cas rn: 920284-79-3
M. Wt: 247.22 g/mol
InChI Key: ZWVIQNJOSOYTGL-UHFFFAOYSA-N
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Patent
US08252820B2

Procedure details

A mixture of 1-benzyloxy-3-fluoro-2-nitrobenzene (1.32 g, 5.34 mmol), SnCl2 (4.96 g, 26.2 mmol), and 1N HCl (5.5 mL, 5.5 mmol) in EtOH (25 mL) is refluxed for 18 h. The mixture is concentrated and stirred with EtOAc and 1N NaOH solution. Solid NaOH is added until strongly basic. The precipitate is removed by filtration, and the organic phase is separated. It is then dried and concentrated. The residue is purified to give the title compound: MS (M+H)+=218.
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[N+:16]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[Sn]Cl.Cl>CCO>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[NH2:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
4.96 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
5.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred with EtOAc and 1N NaOH solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
Solid NaOH is added until strongly basic
CUSTOM
Type
CUSTOM
Details
The precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
CUSTOM
Type
CUSTOM
Details
It is then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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